Tert-butyl (3s,5s)-6-chloro-3,5-dihydroxyhexanoate Tert-butyl (3s,5s)-6-chloro-3,5-dihydroxyhexanoate
Brand Name: Vulcanchem
CAS No.: 325471-28-1
VCID: VC0052948
InChI: InChI=1S/C10H19ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8-/m0/s1
SMILES: CC(C)(C)OC(=O)CC(CC(CCl)O)O
Molecular Formula: C10H19ClO4
Molecular Weight: 238.708

Tert-butyl (3s,5s)-6-chloro-3,5-dihydroxyhexanoate

CAS No.: 325471-28-1

Cat. No.: VC0052948

Molecular Formula: C10H19ClO4

Molecular Weight: 238.708

* For research use only. Not for human or veterinary use.

Tert-butyl (3s,5s)-6-chloro-3,5-dihydroxyhexanoate - 325471-28-1

Specification

CAS No. 325471-28-1
Molecular Formula C10H19ClO4
Molecular Weight 238.708
IUPAC Name tert-butyl (3S,5S)-6-chloro-3,5-dihydroxyhexanoate
Standard InChI InChI=1S/C10H19ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8-/m0/s1
Standard InChI Key FIKPWJZUGTVXCO-YUMQZZPRSA-N
SMILES CC(C)(C)OC(=O)CC(CC(CCl)O)O

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

Tert-butyl (3S,5S)-6-chloro-3,5-dihydroxyhexanoate has a six-carbon backbone with hydroxyl groups at positions 3 and 5, both in the S configuration. The molecular formula is C10H19ClO4 with a molecular weight of 238.71 g/mol . This compound is identified by CAS number 325471-28-1.

The structure includes:

  • A tert-butyl ester group

  • Two hydroxyl groups with S stereochemistry at positions 3 and 5

  • A chloromethyl group at position 6

Chemical Identifiers and Descriptors

PropertyValueSource
Molecular FormulaC10H19ClO4
Molecular Weight238.71 g/mol
CAS Number325471-28-1
IUPAC Nametert-butyl (3S,5S)-6-chloro-3,5-dihydroxyhexanoate
InChI KeyFIKPWJZUGTVXCO-YUMQZZPRSA-N
Canonical SMILESCC(C)(C)OC(=O)CC(CC(CCl)O)O
Isomeric SMILESCC(C)(C)OC(=O)CC@HO

Physical Properties

The physical properties of this compound are influenced by its functional groups. The two hydroxyl groups confer hydrophilic character, while the tert-butyl ester and chlorine atom contribute to lipophilicity. This balance allows the compound to dissolve in a range of solvents, making it versatile for various synthetic applications.

Synthesis Methods

Biocatalytic Approaches

Biocatalytic methods offer significant advantages for stereoselective synthesis of compounds like tert-butyl (3S,5S)-6-chloro-3,5-dihydroxyhexanoate. Research on the related (3R,5S) stereoisomer demonstrates the effectiveness of these approaches:

  • Use of carbonyl reductases for stereoselective reduction

  • Whole-cell biotransformations using microorganisms

  • Cofactor regeneration systems to enhance efficiency

Chemical Reactivity

Oxidation Reactions

Tert-butyl (3S,5S)-6-chloro-3,5-dihydroxyhexanoate undergoes various oxidation reactions, primarily at the hydroxyl groups:

  • The secondary hydroxyl groups can be oxidized to form ketones

  • Oxidizing agents such as potassium permanganate or chromium trioxide can be used

  • Selective oxidation of either hydroxyl group can be achieved with appropriate protecting group strategies

These oxidation reactions provide valuable pathways for further functionalization of the molecule.

Reduction Reactions

The compound can participate in reduction reactions at multiple sites:

  • The tert-butyl ester can be reduced to form primary alcohols

  • The chloromethyl group can undergo reductive dehalogenation under appropriate conditions

  • Common reducing agents include sodium borohydride and lithium aluminum hydride

Substitution Reactions

The chlorine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions:

  • Nucleophiles such as amines, thiols, or azides can displace the chlorine

  • These reactions typically proceed under basic conditions

  • The substitution reactions allow for the introduction of diverse functional groups

Applications in Research and Industry

Pharmaceutical Synthesis

The primary application of tert-butyl (3S,5S)-6-chloro-3,5-dihydroxyhexanoate is as a chiral building block in pharmaceutical synthesis:

  • Its defined stereochemistry makes it valuable for creating complex bioactive molecules

  • It serves as a precursor in the synthesis of compounds with specific biological activities

  • The related stereoisomer (3R,5S) is a key intermediate for statins such as rosuvastatin and atorvastatin

Research Applications

In scientific research, this compound is utilized for:

  • Studying stereoselective reactions and mechanisms

  • Developing new synthetic methodologies

  • Investigating structure-activity relationships in bioactive molecules

  • Serving as a model compound for enzymatic transformations

Biotechnology Applications

The synthesis of tert-butyl (3S,5S)-6-chloro-3,5-dihydroxyhexanoate and related compounds has driven advances in biotechnological applications:

  • Development of efficient biocatalysts for stereoselective transformations

  • Engineering of microorganisms for whole-cell biotransformations

  • Design of cofactor regeneration systems for sustainable biocatalysis

Comparative Analysis of Stereoisomers

Stereoisomer Properties

Tert-butyl (3S,5S)-6-chloro-3,5-dihydroxyhexanoate is one of four possible diastereomers with the same basic structure. The table below compares key aspects of these stereoisomers:

StereoisomerCAS NumberConfiguration at C-3Configuration at C-5Key Applications
Tert-butyl (3S,5S)-6-chloro-3,5-dihydroxyhexanoate325471-28-1SSChiral building block in pharmaceutical synthesis
Tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate154026-93-4RSKey intermediate for atorvastatin and rosuvastatin synthesis
Tert-butyl (3R,5R)-6-chloro-3,5-dihydroxyhexanoateNot provided in search resultsRRSynthetic intermediate
Tert-butyl (3S,5R)-6-chloro-3,5-dihydroxyhexanoateNot provided in search resultsSRSynthetic intermediate

Structure-Activity Relationships

The specific stereochemistry of tert-butyl (3S,5S)-6-chloro-3,5-dihydroxyhexanoate significantly impacts its properties and applications:

  • The 3S,5S configuration creates a unique three-dimensional arrangement of functional groups

  • This specific spatial arrangement influences interactions with biological targets

  • The stereochemistry affects the compound's reactivity in chemical transformations

  • Different stereoisomers can lead to distinct biological activities in derived compounds

Biotransformation Data

Research on related stereoisomers provides insights into potential biotransformation approaches for tert-butyl (3S,5S)-6-chloro-3,5-dihydroxyhexanoate:

ParameterValueConditionsReference
Yield98.9%10% Tween-80 co-solvent, 5h bioconversion
Enantiomeric excess (e.e.)>99%10% Tween-80 co-solvent
Space-time yield4.08 mmol L⁻¹ h⁻¹ g⁻¹Water-octanol biphasic system (20% octanol)
Substrate concentrationUp to 400 g/LFed-batch strategy

Current Research Trends

Optimization of Biocatalytic Processes

Current research focuses on enhancing the efficiency of biocatalytic processes for the synthesis of tert-butyl (3S,5S)-6-chloro-3,5-dihydroxyhexanoate and related compounds:

  • Enzyme engineering to improve stereoselectivity and stability

  • Development of more efficient cofactor regeneration systems

  • Optimization of reaction conditions for higher yields and product purity

  • Exploration of novel reaction media and biphasic systems

Scale-up and Industrial Implementation

Scaling up the synthesis of chiral compounds like tert-butyl (3S,5S)-6-chloro-3,5-dihydroxyhexanoate presents challenges that researchers are addressing:

  • Fermentation optimization for higher biomass and enzyme activity

  • Process integration for continuous production

  • Development of efficient downstream processing methods

  • Implementation of sustainable production practices

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